3,3,5,5-Tetramethyl-1-pyrroline N-oxide
Overview
Description
3,3,5,5-Tetramethyl-1-pyrroline N-oxide: is a heterocyclic organic compound with the molecular formula C8H15NO. It is known for its role as a spin trapping reagent in electron spin resonance (ESR) studies, which are used to detect and identify free radicals in various chemical and biological systems .
Mechanism of Action
Target of Action
3,3,5,5-Tetramethyl-1-pyrroline N-oxide, also known as 2,2,4,4-tetramethyl-1-oxido-3H-pyrrol-1-ium, primarily targets hydroxyl radicals . Hydroxyl radicals are highly reactive species that can cause oxidative damage to various biological molecules, including proteins, lipids, and DNA .
Mode of Action
The compound acts as a spin trap , a type of molecule that can react with short-lived free radicals to form more stable products . These products can then be studied using electron paramagnetic resonance (EPR) spectroscopy . In this way, this compound helps to detect and identify free radicals .
Biochemical Pathways
For instance, it has been used to study the generation of hydroxyl radicals in the hypoxanthine-xanthine oxidase reaction .
Pharmacokinetics
It is described as a cell-permeable spin trap , suggesting that it can cross cell membranes and reach intracellular targets.
Result of Action
The primary result of the action of this compound is the formation of more stable products from free radicals . These products can be detected and studied using EPR spectroscopy, providing valuable information about the presence and behavior of free radicals .
Biochemical Analysis
Biochemical Properties
3,3,5,5-Tetramethyl-1-pyrroline N-oxide plays a significant role in biochemical reactions. It is used as a spin trap in ESR studies to detect and identify free radicals . The compound interacts with free radicals, forming stable adducts that can be detected and analyzed .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to trap free radicals. By trapping these radicals, it can prevent them from causing damage to cellular components, thereby influencing cell function
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with free radicals. It traps these radicals, forming stable adducts . This process can prevent the radicals from reacting with other molecules, thereby inhibiting potential damage to biomolecules, changes in gene expression, and alterations in enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,5,5-Tetramethyl-1-pyrroline N-oxide can be synthesized through the reduction of appropriately substituted gamma-nitrocarbonyl compounds using zinc and ammonium chloride, followed by the addition of methylmagnesium bromide to the resulting intermediate nitrones .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves standard organic synthesis techniques and reagents, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3,5,5-Tetramethyl-1-pyrroline N-oxide can undergo oxidation reactions, forming various oxidized products.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: It can participate in substitution reactions, particularly involving its nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and Fe(II) are common reagents used in oxidation reactions involving this compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound .
Scientific Research Applications
Chemistry: 3,3,5,5-Tetramethyl-1-pyrroline N-oxide is widely used as a spin trapping reagent in ESR studies to detect and identify free radicals. This application is crucial in understanding radical-mediated processes in chemical reactions .
Biology: In biological systems, the compound is used to study oxidative stress and free radical generation, providing insights into cellular processes and potential therapeutic targets .
Medicine: The compound’s ability to trap free radicals makes it valuable in medical research, particularly in studying diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry: While its industrial applications are less documented, the compound’s role in detecting and analyzing free radicals can be beneficial in various industrial processes, including polymerization and material science .
Comparison with Similar Compounds
- 5,5-Dimethyl-1-pyrroline N-oxide
- 2,2,6,6-Tetramethylpiperidine
- N-tert-Butyl-α-phenylnitrone
Comparison: 3,3,5,5-Tetramethyl-1-pyrroline N-oxide is unique due to its specific structure, which provides high stability and efficiency in trapping free radicals. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a preferred choice in ESR studies .
Properties
IUPAC Name |
2,2,4,4-tetramethyl-1-oxido-3H-pyrrol-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)5-8(3,4)9(10)6-7/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQARRULARNYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC([N+](=C1)[O-])(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143871 | |
Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10135-38-3 | |
Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010135383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10135-38-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78027 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,5,5-Tetramethyl-1-pyrroline N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.